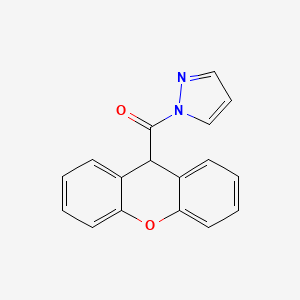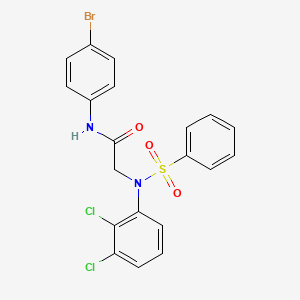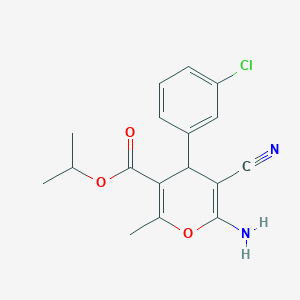
1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as XJB-5-131 and is a derivative of pyrazole. It has been found to have various biochemical and physiological effects, making it an important compound for research purposes.
Wirkmechanismus
The mechanism of action of 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole involves the inhibition of mitochondrial permeability transition pore (mPTP) opening. This compound has been found to stabilize the mPTP and prevent its opening, leading to the inhibition of apoptosis and cell death. The stabilization of mPTP by this compound has been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole has been found to have various biochemical and physiological effects. It has been shown to induce the expression of antioxidant enzymes and reduce oxidative stress in cells. The compound has also been found to have anti-inflammatory properties and can reduce inflammation in animal models. Additionally, it has been shown to improve mitochondrial function and reduce mitochondrial damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole in lab experiments is its potential therapeutic applications in various diseases. The compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it an important compound for research purposes. However, one of the limitations of using this compound is its cost and availability. The synthesis of this compound is complex and requires specific conditions, making it difficult to obtain in large quantities.
Zukünftige Richtungen
There are various future directions for the research on 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole. One of the main directions is to explore its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on different cellular processes. The synthesis of this compound can also be optimized to obtain higher yields and reduce the cost of production.
Conclusion:
In conclusion, 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole is a chemical compound that has potential applications in various fields, including cancer research and neuroprotection. The synthesis of this compound is complex, but its potential therapeutic applications make it an important compound for research purposes. Further studies are needed to explore its mechanisms of action and its effects on different cellular processes.
Synthesemethoden
The synthesis of 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole involves the reaction of xanthenone with hydrazine hydrate and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis of this compound has been reported in various research papers, and different methods have been proposed to obtain high yields of the product.
Wissenschaftliche Forschungsanwendungen
1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole has been found to have various applications in scientific research. One of the primary applications of this compound is in the field of cancer research. It has been found to have potential anti-cancer properties and can induce apoptosis in cancer cells. The compound has also been shown to inhibit the growth of cancer cells and reduce tumor volume in animal models.
Eigenschaften
IUPAC Name |
pyrazol-1-yl(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17(19-11-5-10-18-19)16-12-6-1-3-8-14(12)21-15-9-4-2-7-13(15)16/h1-11,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPXAXDSXHCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2,2-dimethyl-4,6-dioxo-5-{1-[2-(6-phenanthridinyl)hydrazino]butylidene}cyclohexanecarboxylate](/img/structure/B6115265.png)
![2-chloro-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6115268.png)
![5,8,8-trimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B6115276.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6115277.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride](/img/structure/B6115285.png)

![3-{1-[3-(acetylamino)benzoyl]-3-piperidinyl}-N-(2-chlorobenzyl)propanamide](/img/structure/B6115306.png)
![ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B6115326.png)
![7-bromo-2-(3,5-dibromo-2-methoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6115330.png)
![N-[1-(1-adamantyl)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6115349.png)
![ethyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate](/img/structure/B6115355.png)
![1-(cyclohexylmethyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115362.png)
![7-cyclopentyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115363.png)